Ethyl 2,5-dihydro-1h-pyrrole-1-carboxylate
Overview
Description
Scientific Research Applications
Synthesis Techniques and Applications
Ethyl 2,5-dihydro-1H-pyrrole-1-carboxylate has been explored in various scientific contexts. One significant area is the synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylates through a clean, catalyst-free, and solvent-free method, which shows practical advantages like simplicity, high atom economy, and good yields (Niknam, Bavadi, Mojikhalifeh, & Shahraki, 2018). These compounds demonstrated potential in cytotoxicity against cancer cell lines, hinting at medical research applications.
Applications in Heterocyclic Chemistry
The compound also plays a role in the creation of various heterocyclic compounds. For instance, it has been used in the solvent-free synthesis of ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates, a process augmented by nuclear magnetic resonance (NMR) and mass spectrometry (MS) experiments (Khajuria, Saini, & Kapoor, 2013). These types of reactions are fundamental in creating complex organic molecules that could have applications in pharmaceuticals and materials science.
Crystallography and Molecular Structure Studies
In the field of crystallography, this compound has been used in studies to understand molecular geometries and structures. For example, a study involving single-crystal X-ray structure analysis of certain polymorphs of the compound provided insights into molecular geometries and hydrogen bonding patterns (Ramazani, Ahankar, Ślepokura, Lis, & Joo, 2019). Such studies are crucial in the field of materials science and molecular engineering.
Properties
IUPAC Name |
ethyl 2,5-dihydropyrrole-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-2-10-7(9)8-5-3-4-6-8/h3-4H,2,5-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMSKAUUSANFMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CC=CC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30289649 | |
Record name | ethyl 2,5-dihydro-1h-pyrrole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30289649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6972-81-2 | |
Record name | NSC62593 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62593 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 2,5-dihydro-1h-pyrrole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30289649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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